4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid
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Overview
Description
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid is an organic compound with the molecular formula C16H13ClN2O3S. It is a derivative of benzoic acid, characterized by the presence of a chloro group, a phenylacetyl group, and a carbamothioyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoic acid with phenylacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea to introduce the carbamothioyl group, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: Shares the chloro group but lacks the phenylacetyl and carbamothioyl groups.
Phenylacetic acid: Contains the phenylacetyl group but lacks the chloro and carbamothioyl groups.
Thiourea derivatives: Contain the carbamothioyl group but lack the chloro and phenylacetyl groups.
Uniqueness
4-Chloro-3-{[(phenylacetyl)carbamothioyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
532386-24-6 |
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Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-3-[(2-phenylacetyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O3S/c17-12-7-6-11(15(21)22)9-13(12)18-16(23)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,21,22)(H2,18,19,20,23) |
InChI Key |
CEEJCPBWVNSQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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